molecular formula C9H6Br2 B15332152 2-Bromo-5-ethynylbenzyl Bromide

2-Bromo-5-ethynylbenzyl Bromide

Cat. No.: B15332152
M. Wt: 273.95 g/mol
InChI Key: JTJYUROOAWLXEI-UHFFFAOYSA-N
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Description

However, extensive research on structurally related brominated benzyl bromides, such as pentabromobenzyl bromide (PBBB) and tetrabromoxylylene dibromide (TBXDB), offers insights into their properties and applications. PBBB is a high-bromine-content compound (≥70%) synthesized via electrophilic alkylation using Friedel-Crafts catalysts . It is insoluble in water, hydrolytically stable, and exhibits exceptional thermal stability (>360°C), making it suitable for flame-retardant applications in polymers like polystyrene (PS) and polyphenylene ether (PPE) .

Properties

Molecular Formula

C9H6Br2

Molecular Weight

273.95 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-4-ethynylbenzene

InChI

InChI=1S/C9H6Br2/c1-2-7-3-4-9(11)8(5-7)6-10/h1,3-5H,6H2

InChI Key

JTJYUROOAWLXEI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)Br)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethynylbenzyl Bromide typically involves the bromination of a suitable precursor. One common method is the bromination of 5-ethynylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow protocols. These methods often employ photochemical bromination using a bromine generator in a microstructured photochemical reactor. This approach enhances efficiency and throughput while minimizing the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-ethynylbenzyl Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or THF.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Coupling Products: Products typically include biaryl or alkyne derivatives.

Scientific Research Applications

2-Bromo-5-ethynylbenzyl Bromide is utilized in various scientific research applications:

Mechanism of Action

The mechanism by which 2-Bromo-5-ethynylbenzyl Bromide exerts its effects involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms act as leaving groups in substitution reactions, while the ethynyl group provides a site for coupling reactions. These reactions are facilitated by catalysts and specific reaction conditions that promote the formation of desired products .

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

Bromine Content and Molecular Weight
  • PBBB : Contains ≥70% bromine, with molecular weights exceeding 1000 when polymerized .
  • TBXDB : A difunctional brominating agent that forms polymeric products with bromine content of 68–75% when co-alkylated with PBBB .
  • Commercial F-3014 (Brominated Epoxy Polymer) : Comparable bromine efficiency to PBBB-derived polymers but requires higher antimony trioxide (Sb₂O₃) synergist loads for equivalent flame retardancy .
Thermal Stability (TGA Data)

Table 1 summarizes thermal degradation properties from TGA analysis :

Compound T5% (°C) Tmax (°C) Residual Char at 700°C (%)
PBBB-based polymers 360–380 420–450 10–15
TBXDB-derived polymers 350–370 410–440 8–12
F-3014 340–360 400–430 5–10

Key Findings :

  • PBBB-based polymers exhibit superior thermal stability (T5% > 360°C), enabling compatibility with engineering resins like PA 6.6 (processing temps: 250–280°C) .
  • Initial decomposition stages (~420–450°C) are attributed to debromination and volatilization of brominated fragments, critical for flame inhibition .
Flame Retardancy and Physical Properties

Table 2 compares flammability ratings (UL-94) and mechanical properties in high-impact polystyrene (HIPS) :

Additive Br Content (%) Sb₂O₃ (%) UL-94 Rating Tensile Modulus (MPa) HDT (°C)
DPE-PBBB-TBXDB 11 2.1 V-0 2200 85
F-3014 10 4.0 V-1 2100 78

Key Findings :

  • PBBB-TBXDB blends achieve V-0 ratings at lower Sb₂O₃ loads (2.1%) compared to F-3014 (4.0% Sb₂O₃ for V-1) .
  • PBBB-derived polymers enhance heat distortion temperature (HDT) by ~7°C, beneficial for high-temperature HIPS applications .

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